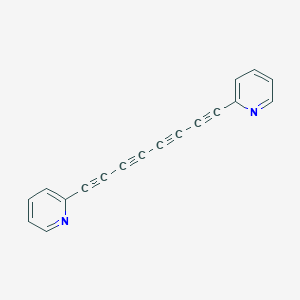

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Description

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a bispyridyl polyyne compound characterized by a conjugated octatetrayne backbone (-C≡C-C≡C-C≡C-C≡C-) bridging two pyridine rings at the 2-positions. Its single-crystal structure, resolved via X-ray diffraction, reveals a nearly planar geometry with lattice parameters $a = 5.5565(12)$ Å, $b = 17.950(4)$ Å, $c = 21.542(5)$ Å, and $\beta = 94.809(5)^\circ$ in a monoclinic crystal system . The compound’s planarity (non-hydrogen atom deviations ≤ 0.175 Å) facilitates strong π-conjugation, making it a candidate for optoelectronic and supramolecular applications .

Synthetically, this compound is part of a broader family of bispyridyl polyenes/polyynes used in photochemical ladderane synthesis. For instance, template-directed photocycloaddition of its triene analog produces [3]-ladderanes, highlighting its utility in constructing strained hydrocarbon frameworks . Additionally, metal complexes derived from this compound exhibit electron transfer properties, as demonstrated in studies involving copper(I) coordination .

Properties

CAS No. |

648431-99-6 |

|---|---|

Molecular Formula |

C18H8N2 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-(8-pyridin-2-ylocta-1,3,5,7-tetraynyl)pyridine |

InChI |

InChI=1S/C18H8N2/c1(3-5-11-17-13-7-9-15-19-17)2-4-6-12-18-14-8-10-16-20-18/h7-10,13-16H |

InChI Key |

NJLWYHVKIAPYGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C#CC#CC#CC#CC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in THF or lithium diisopropylamide in hexane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce partially hydrogenated tetrayne derivatives.

Scientific Research Applications

Materials Science

Organic Electronics

The unique electronic properties of 2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine make it a candidate for applications in organic electronics. Its conjugated system allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Nanomaterials

This compound can also serve as a building block for nanomaterials. Its ability to form π-stacking interactions facilitates the assembly of nanoscale structures. Research indicates that such assemblies can exhibit unique optical properties useful in sensors and photonic devices.

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary results suggest that it may inhibit specific pathways associated with tumor growth and metastasis. For instance, compounds with similar structural motifs have demonstrated activity against various cancer cell lines by disrupting cellular signaling pathways.

Metal Complexes

The compound can form coordination complexes with transition metals, enhancing its pharmacological properties. Such metal complexes are being explored for their potential as targeted drug delivery systems or as agents that can selectively induce apoptosis in cancer cells.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound can coordinate with various metal ions to form stable complexes. These complexes are of interest in catalysis and materials synthesis. The ability to tune the electronic properties through metal coordination opens avenues for designing catalysts with enhanced activity and selectivity.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Organic Electronics | Demonstrated improved charge mobility in OLEDs when using this compound as a host material. |

| Study B | Anticancer Activity | Showed significant inhibition of cell proliferation in A549 lung cancer cells at low micromolar concentrations. |

| Study C | Coordination Chemistry | Reported synthesis of novel metal complexes that exhibited enhanced catalytic activity compared to traditional catalysts. |

Mechanism of Action

The mechanism of action of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes and form stable complexes with metal ions. The pathways involved often include coordination to metal centers and participation in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bispyridyl Triene Analog

The triene analog, (1E,3E,5E)-4,4′-(hepta-1,3,5-triene-1,7-diyl)dipyridine, replaces the tetrayne backbone with three conjugated double bonds. While structurally similar, the reduced conjugation length (triene vs. tetrayne) lowers its electronic delocalization capacity. Both compounds share applications in ladderane synthesis via photocycloaddition, but the triene’s lower strain energy allows milder reaction conditions . Crystallographically, the triene analog also adopts a planar geometry, though its lattice parameters differ significantly ($a = 7.21$ Å, $b = 10.45$ Å, $c = 14.32$ Å), reflecting weaker intermolecular interactions due to shorter conjugation .

2,2'-Bipyridine

2,2'-Bipyridine (C₁₀H₈N₂) lacks the polyyne backbone, instead featuring two pyridine rings linked by a single C–C bond. This simpler structure reduces rigidity and conjugation, limiting its use in conductive materials. However, 2,2'-bipyridine is a classic ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Ru(bpy)₃²⁺) for applications in catalysis and luminescent sensors .

3,5-Di(2-pyridyl)pyrazole

This compound replaces the tetrayne core with a pyrazole ring, introducing N-heteroatoms that alter electronic properties. The pyrazole moiety enhances metal-binding versatility, enabling chelation through both pyridyl and pyrazole nitrogen atoms. This contrasts with the tetrayne compound’s reliance on pyridyl lone pairs for coordination. Applications include coordination polymers and spin-crossover materials, leveraging the pyrazole’s redox activity .

Data Tables

Research Findings

- Planarity and Electronic Properties: The tetrayne compound’s planar structure enhances π-π stacking interactions, critical for charge transport in organic semiconductors. This contrasts with 2,2'-bipyridine’s non-conjugated system, which exhibits lower conductivity .

- Ladderane Synthesis : The tetrayne derivative’s rigid backbone enables photochemical [2+2] cycloadditions to form ladderanes, though its higher strain requires precise reaction control compared to the triene analog .

- Metal Coordination : While 2,2'-bipyridine forms octahedral complexes (e.g., with Ru²⁺), the tetrayne compound’s linear geometry favors linear or trigonal coordination modes, as seen in its copper(I) complexes .

Biological Activity

2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a compound characterized by its unique structure and potential biological activities. This article explores the biological properties of this compound based on existing research findings, including its synthesis, mechanisms of action, and case studies demonstrating its effects in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₈N₂. It features a tetrayne backbone that contributes to its electronic properties and reactivity. The compound has been studied for its potential applications in medicinal chemistry due to its structural characteristics that may influence biological interactions.

Research indicates that compounds with similar structures can exhibit a range of biological activities including:

- Antimicrobial properties : Some derivatives show effectiveness against bacterial strains.

- Anticancer activity : Certain tetraynes have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.

- Antioxidant effects : Compounds containing multiple conjugated systems often exhibit antioxidant properties by scavenging free radicals.

Case Studies

- Anticancer Activity : A study on related tetrayne compounds found that they could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis. The exact pathways remain under investigation but are believed to involve modulation of signaling pathways related to cell survival and proliferation .

- Antimicrobial Effects : In vitro studies have shown that certain derivatives of dipyridine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential for development into therapeutic agents for treating infections .

- Neuroprotective Properties : Preliminary research has indicated that some tetrayne derivatives may protect neuronal cells from oxidative stress-induced damage, potentially offering avenues for treating neurodegenerative diseases .

Data Tables

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Protection against oxidative stress |

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups which can enhance its biological activity. Functionalization strategies may include:

- Covalent modifications to improve solubility and bioavailability.

- Non-covalent interactions with biomolecules to enhance specificity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.